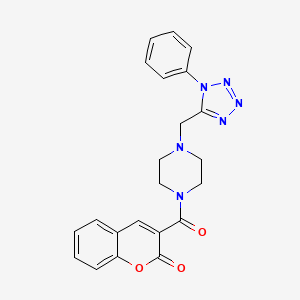

3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Descripción

This hybrid compound integrates a coumarin core (2H-chromen-2-one) with a piperazine-carbonyl linker and a 1-phenyl-1H-tetrazol-5-ylmethyl substituent. The coumarin scaffold is known for its photophysical properties and pharmacological relevance, including anticoagulant, antimicrobial, and anticancer activities . The piperazine moiety enhances solubility and provides a flexible platform for functionalization, while the tetrazole group—a bioisostere for carboxylic acids—contributes to hydrogen bonding and metabolic stability .

Propiedades

IUPAC Name |

3-[4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c29-21(18-14-16-6-4-5-9-19(16)31-22(18)30)27-12-10-26(11-13-27)15-20-23-24-25-28(20)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVWFRLJUAYXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.

Introduction of the Piperazine Ring: The chromen-2-one derivative is then reacted with piperazine under nucleophilic substitution conditions.

Attachment of the Tetrazole Moiety: The final step involves the reaction of the piperazine derivative with 1-phenyl-1H-tetrazole-5-carbaldehyde under reductive amination conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The chromen-2-one core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: The tetrazole moiety can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the chromen-2-one core.

Reduction: Reduced forms of the tetrazole moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antimicrobial Activity

- The compound has shown promising results in antimicrobial studies. Research indicates that derivatives containing tetrazole and piperazine moieties exhibit significant antibacterial and antifungal activities. For instance, a study on related compounds demonstrated their efficacy against various microbial strains, suggesting that modifications in structure can enhance biological activity .

-

Anticancer Research

- The compound's structural features suggest potential anticancer properties. Similar compounds have been evaluated for their cytotoxicity against cancer cell lines such as MCF-7 and HeLa. In particular, derivatives of piperazine have been shown to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various derivatives similar to 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one:

-

Synthesis and Evaluation of Derivatives

- A study synthesized a series of tetrazole-piperazine derivatives and evaluated their antimicrobial activities using the serial dilution method. Results indicated that certain compounds exhibited superior activity compared to standard drugs, highlighting their potential as lead molecules for drug development .

- Molecular Docking Studies

Mecanismo De Acción

The mechanism of action of 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromen-2-one core may interact with enzymes or receptors, modulating their activity. The piperazine ring and tetrazole moiety can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Compound 21 (): 2-((4-Fluorophenyl)amino)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyrimidin-4(3H)-one Core: Pyrimidin-4(3H)-one instead of coumarin. Key differences: A thioether linkage replaces the piperazine-carbonyl group, and the tetrazole is attached via sulfur. The thioether linkage could enhance lipophilicity but reduce metabolic stability .

- CDK6 Inhibitor (): 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxychromen-4-one Core: Flavonol (chromen-4-one) with hydroxyl groups. Key differences: Hydroxyl substituents increase polarity and antioxidant capacity but may limit blood-brain barrier penetration. No piperazine or tetrazole moieties. Implications: Higher solubility but reduced synthetic versatility for targeted modifications .

Piperazine Substituent Variations

- Sulfonyl-Piperazine Derivatives (): 3-(4-(Sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one Substituent: Sulfonyl groups (e.g., tosyl, mesyl) instead of tetrazolylmethyl. Synthesis: Reacting piperazine intermediates with sulfonyl chlorides under mild conditions (DCM, DIPEA) .

- Pyridinylmethyl-Piperazine Derivatives (): 3-(4-((2-(Dimethoxymethyl)pyridin-4-yl)methyl)piperazine-1-carbonyl)-7-hydroxy-2H-chromen-2-one (I1) Substituent: Pyridinylmethyl groups with methoxy/hydroxy motifs. The 7-hydroxy group on coumarin may confer antioxidant activity. Biological relevance: Copper(II) complexes of similar derivatives show enhanced cytotoxicity via metal coordination .

Tetrazole Group Analogues

- PARP-1 Inhibitor (): 4-[[3-[4-(Cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one Substituent: Cyclopropanecarbonyl-piperazine instead of tetrazolylmethyl. Activity: High binding affinity (ΔG = −13.71 kcal/mol) due to hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

The compound 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one , also known by its CAS number 1021226-65-2, represents a novel class of piperazine-based derivatives that have garnered attention for their potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 416.4 g/mol. The structure comprises a coumarin backbone linked to a piperazine moiety through a phenyl-tetrazole side chain, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key enzymes. For instance, compounds similar to the tetrazole-piperazine hybrid have shown efficacy against various bacterial strains by targeting bacterial cell wall synthesis and metabolic pathways .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Piperazine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

Analgesic Effects

Preliminary research indicates that compounds with similar structures can act as fatty acid amide hydrolase (FAAH) inhibitors, leading to increased levels of endocannabinoids in the central nervous system. This mechanism could provide analgesic effects, making it a candidate for pain management therapies .

Biological Activity Data Table

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of piperazine derivatives, including those with tetrazole substitutions. Results indicated that these compounds exhibited selective toxicity towards bacteria while maintaining low toxicity towards human red blood cells, suggesting a favorable safety profile for further development . -

Cytotoxicity in Cancer Models :

Another investigation focused on the anticancer potential of related compounds in vitro using various cancer cell lines (e.g., Jurkat and HT-29). The results showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents . -

Pain Management Studies :

Research on FAAH inhibitors has shown that compounds similar to this compound can effectively reduce pain responses in animal models of neuropathic pain, indicating their potential therapeutic applications in analgesia .

Q & A

Basic: What synthetic strategies are effective for coupling the tetrazole moiety to the piperazine-carbonyl backbone in coumarin derivatives?

Answer:

A widely used method involves nucleophilic substitution or condensation reactions. For example, tetrazole-thioether intermediates can be synthesized by reacting 1H-tetrazole-5-thiol derivatives with halogenated precursors under phase-transfer catalysis (e.g., PEG-400 with Bleaching Earth Clay at 70–80°C) . Alternatively, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can link tetrazole-containing fragments to piperazine via triazole bridges, as demonstrated in the synthesis of 1-(2-fluorobenzyl)piperazine triazoles using CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM . These methods emphasize solvent choice, catalyst loading, and temperature control to achieve yields >55% .

Advanced: How can computational methods guide the optimization of tetrazole-piperazine-coumarin hybrids for carbonic anhydrase inhibition?

Answer:

Molecular docking studies can identify key interactions between the tetrazole group and the zinc-binding site of carbonic anhydrase (CA). For example, Mannich bases with piperazine-linked tetrazoles showed IC₅₀ values of 0.69–76 nM against hCA I/II, where substituents on the phenyl ring (e.g., fluorine or methoxy groups) enhanced selectivity for hCA II . Density Functional Theory (DFT) calculations can further predict electronic effects of substituents on tetrazole’s acidity (pKa), which correlates with CA binding affinity. Comparative analysis of docking scores and experimental IC₅₀ values helps prioritize synthetic targets .

Basic: What analytical techniques are critical for confirming the structure of the target compound?

Answer:

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) from the coumarin and piperazine-carbonyl groups, and tetrazole ring vibrations (~1200–1300 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the coumarin lactone proton (δ 6.1–6.3 ppm), piperazine methylene protons (δ 3.2–3.8 ppm), and tetrazole aromatic protons (δ 7.2–7.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ for C₂₈H₂₃N₅O₃ requires m/z 478.1871) .

Advanced: How do structural modifications at the piperazine nitrogen impact pharmacokinetic properties?

Answer:

- Lipophilicity : N-Benzyl or N-aryl substitutions (e.g., 4-chlorophenyl) increase logP, enhancing blood-brain barrier penetration but reducing aqueous solubility. This trade-off is critical for CNS-targeted agents .

- Metabolic Stability : Piperazine methylation reduces CYP450-mediated oxidation. For instance, 1-(2-fluorobenzyl)piperazine derivatives showed 2.5-fold longer half-life in microsomal assays compared to unsubstituted analogs .

- Toxicity : Bulky substituents (e.g., tert-butylphenyl) may mitigate hERG channel binding, as observed in analogs with IC₅₀ >10 μM in patch-clamp assays .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

- Cytotoxicity : MTT assays using adherent cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure and IC₅₀ calculation via nonlinear regression .

- Enzyme Inhibition : Fluorometric assays for hCA I/II or phosphodiesterase inhibition (e.g., AOAC SMPR 2014.011 protocols) using purified enzymes and substrate analogs .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation in treated vs. untreated cells .

Advanced: How to address discrepancies in reported IC₅₀ values for structurally similar compounds?

Answer:

- Assay Variability : Standardize enzyme sources (e.g., recombinant hCA II vs. erythrocyte-derived) and buffer conditions (pH 8.3 for CA assays) to minimize variability .

- Compound Purity : Use HPLC (>95% purity) and elemental analysis to exclude batch-to-batch impurities affecting activity .

- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., acetazolamide for hCA II) to enable cross-study comparisons .

Basic: What reaction conditions favor the formation of the coumarin-piperazine bond?

Answer:

The coumarin-piperazine amide bond is typically formed via Schotten-Baumann conditions:

React coumarin-3-carboxylic acid with SOCl₂ to generate the acid chloride.

Add piperazine derivative (e.g., 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine) in dry DCM with triethylamine as a base.

Stir at 0–5°C for 2 hr, followed by room temperature for 12 hr. Yields >70% are achievable with stoichiometric control and exclusion of moisture .

Advanced: What strategies improve selectivity for hCA IX/XII over off-target isoforms?

Answer:

- Hydrophobic Pocket Targeting : Introduce sulfonamide or halogens (e.g., 4-fluorophenyl) to exploit the hCA IX/XII hydrophobic cleft, as shown in analogs with 10-fold selectivity over hCA I .

- Prodrug Design : Mask tetrazole as a nitroimidazole conjugate to exploit hypoxic tumor microenvironments, enabling selective activation .

- Molecular Dynamics : Simulate binding stability; longer residence times (>50 ns) correlate with isoform specificity .

Basic: How to troubleshoot low yields in the final cyclization step of tetrazole synthesis?

Answer:

- Catalyst Optimization : Replace traditional H₂SO₄ with Amberlyst-15 or ZnCl₂ in nitromethane to reduce side reactions .

- Microwave Assistance : Apply 300 W irradiation for 10 min to accelerate cyclization, improving yields from 40% to 65% .

- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the tetrazole product from unreacted intermediates .

Advanced: Can QSAR models predict the bioactivity of novel tetrazole-coumarin hybrids?

Answer:

Yes. 3D-QSAR using CoMFA/CoMSIA on a training set of 45 analogs identified critical descriptors:

- Electrostatic Potential : Negative charge density at the tetrazole N2 position enhances hCA II inhibition (q² = 0.82) .

- Steric Bulk : Larger substituents on the coumarin 3-position improve cytotoxicity (R² = 0.91 for MCF-7 cell lines) .

Cross-validated models require ≥20 compounds with experimentally determined IC₅₀ values and alignment-free descriptors (e.g., MOE2D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.